2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide
Description
2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a hydroxy-methyloxolan group
Properties
IUPAC Name |
2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO3/c1-8-13(18,4-5-19-8)7-16-12(17)10-6-9(15)2-3-11(10)14/h2-3,6,8,18H,4-5,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLCFFCNDJUBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNC(=O)C2=C(C=CC(=C2)Cl)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide typically involves multiple steps:
Bromination and Chlorination: The benzene ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the desired positions.
Formation of the Benzamide: The brominated and chlorinated benzene derivative is then reacted with an appropriate amine to form the benzamide structure.
Introduction of the Hydroxy-Methyloxolan Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxy group can undergo oxidation to form ketones or aldehydes, while reduction can lead to the formation of alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce ketones, aldehydes, or alcohols.
Scientific Research Applications
2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-chlorobenzamide: Lacks the hydroxy-methyloxolan group, making it less complex.
5-chloro-2-hydroxybenzamide: Contains a hydroxy group instead of the bromine atom.
2-bromo-5-chloro-N-methylbenzamide: Has a methyl group instead of the hydroxy-methyloxolan group.
Uniqueness
2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide is unique due to the presence of the hydroxy-methyloxolan group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
